molecular formula C5H6OS2 B038689 Carbonodithioic acid, O-methyl S-2-propynyl ester CAS No. 123972-87-2

Carbonodithioic acid, O-methyl S-2-propynyl ester

Cat. No. B038689
M. Wt: 146.2 g/mol
InChI Key: GYFHRMCHTMWERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonodithioic acid, O-methyl S-2-propynyl ester, also known as Methyl propiolate, is a colorless, flammable liquid with a pungent odor. It is an organic compound that is widely used in the chemical industry for various purposes.

Mechanism Of Action

The mechanism of action of Carbonodithioic acid, O-methyl S-2-propynyl ester is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of thioesters and amides, respectively.

Biochemical And Physiological Effects

Carbonodithioic acid, O-methyl S-2-propynyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been shown to have insecticidal properties and can be used as a pesticide.

Advantages And Limitations For Lab Experiments

One of the main advantages of Carbonodithioic acid, O-methyl S-2-propynyl ester is its ease of synthesis. It can be easily produced on a large scale and is relatively inexpensive. It is also a versatile reagent that can be used in various organic synthesis reactions. However, its use is limited by its pungent odor and flammability. Special precautions must be taken when handling the compound to ensure safety.

Future Directions

There are several future directions for Carbonodithioic acid, O-methyl S-2-propynyl ester research. One area of interest is its potential use as a catalyst in organic synthesis reactions. It has been shown to be an effective catalyst in certain reactions and could be further studied for its catalytic properties. Another area of interest is its potential use as a pesticide. Its insecticidal properties could be further studied to develop new, more effective pesticides. Additionally, its antimicrobial properties could be studied for potential use in the development of new antibiotics.

Synthesis Methods

Carbonodithioic acid, O-methyl S-2-propynyl ester can be synthesized by reacting carbon disulfide with methanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with propargyl alcohol to obtain Carbonodithioic acid, O-methyl S-2-propynyl ester propiolate. This synthesis method is a simple and efficient way to produce the compound on a large scale.

Scientific Research Applications

Carbonodithioic acid, O-methyl S-2-propynyl ester has been extensively studied for its potential use as a reagent in organic synthesis. It can be used as a precursor to synthesize various organic compounds such as esters, amides, and thioesters. It has also been used as a reagent in the synthesis of natural products and pharmaceutical compounds.

properties

CAS RN

123972-87-2

Product Name

Carbonodithioic acid, O-methyl S-2-propynyl ester

Molecular Formula

C5H6OS2

Molecular Weight

146.2 g/mol

IUPAC Name

O-methyl prop-2-ynylsulfanylmethanethioate

InChI

InChI=1S/C5H6OS2/c1-3-4-8-5(7)6-2/h1H,4H2,2H3

InChI Key

GYFHRMCHTMWERL-UHFFFAOYSA-N

SMILES

COC(=S)SCC#C

Canonical SMILES

COC(=S)SCC#C

synonyms

Carbonodithioic acid, O-methyl S-2-propynyl ester

Origin of Product

United States

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